molecular formula C30H49MoNO2 B591191 2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) CAS No. 126949-65-3

2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide)

Cat. No.: B591191
CAS No.: 126949-65-3
M. Wt: 551.677
InChI Key: QVDRLLLDKSCPJO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2,6-Diisopropylphenylimido Neophylidenemolybdenum(VI) Bis(T-butoxide) is the olefinic bonds in organic compounds . This compound acts as a catalyst in various chemical reactions, particularly in the ring-opening metathesis polymerizations (ROMP) .

Mode of Action

The compound interacts with its targets (olefinic bonds) through a process known as metathesis . In this process, the catalyst facilitates the breaking and reforming of double bonds in the reactant molecules . The result is a redistribution of substituents from the reactants to the product .

Biochemical Pathways

While the compound is primarily used in synthetic chemistry, its action can be related to the polymerization pathways . It catalyzes the formation of polymers from norbornene monomers and other similar compounds . The downstream effects include the synthesis of various types of polymers, including block copolymers, linear polymers, and others .

Pharmacokinetics

It’s important to note that the compound issensitive to air and moisture , and should be stored in cold conditions .

Result of Action

The action of 2,6-Diisopropylphenylimido Neophylidenemolybdenum(VI) Bis(T-butoxide) results in the formation of new organic compounds . These can include various types of polymers, depending on the reactants used . The compound has been used to synthesize blue-light-emitting electroluminescent diphenylanthracene polymers, among others .

Action Environment

The efficacy and stability of 2,6-Diisopropylphenylimido Neophylidenemolybdenum(VI) Bis(T-butoxide) are influenced by environmental factors such as temperature, humidity, and exposure to air . The compound is sensitive to air and moisture, which can affect its catalytic activity . Therefore, it is typically handled and stored under controlled conditions to maintain its stability and effectiveness .

Biochemical Analysis

Biochemical Properties

It is known to act as a catalyst in the synthesis of various ring-opened poly(norbornene) derivatives by the ring-opening metathesis polymerizations .

Molecular Mechanism

The molecular mechanism of 2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) involves its role as a catalyst in chemical reactions. It is known to facilitate the transformation of ROMP into controlled atom transfer radical polymerization for the preparation of block copolymers .

Properties

IUPAC Name

butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.C10H12.2C4H10O.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;2*1-2-3-4-5;/h5-9H,1-4H3;1,4-8H,2-3H3;2*5H,2-4H2,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDRLLLDKSCPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO.CCCCO.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49MoNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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